molecular formula C8H7ClN4S B3056987 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine CAS No. 75792-88-0

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine

Cat. No.: B3056987
CAS No.: 75792-88-0
M. Wt: 226.69 g/mol
InChI Key: LZYBUYIBVPBBPV-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a chlorothiophene moiety

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid or ester and a suitable palladium catalyst.

    Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions, where a hydrazine derivative reacts with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a bromine atom instead of chlorine.

    3-(5-Methylthiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a methyl group instead of chlorine.

    3-(5-Nitrothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to other substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(5-chlorothiophen-2-yl)pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-4H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYBUYIBVPBBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=C(S2)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507302
Record name 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-88-0
Record name 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
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3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
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3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
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3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
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3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine

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